molecular formula C20H17ClFN5O3 B2846714 N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941976-73-4

N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2846714
CAS RN: 941976-73-4
M. Wt: 429.84
InChI Key: SNAUZPGYVUSCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3 and its molecular weight is 429.84. The purity is usually 95%.
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Scientific Research Applications

DNA-Drug Interactions

Surface Plasmon Resonance (SPR) studies have been utilized to investigate the interactions between drugs and DNA, which is crucial for understanding the mechanism of action for therapeutic agents. In one study, drugs like Tilorone and Hoechst 33258 were analyzed for their ability to bind to synthetic DNA, providing insights into the mass of bound molecules and the maximum interaction observed. Such research can offer a foundational understanding of how similar compounds, including N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, might interact with DNA at the molecular level (Bischoff et al., 1998).

Antimicrobial Activity

Research into novel antimicrobial agents is vital due to the increasing resistance to existing antibiotics. Compounds similar to this compound have been synthesized and investigated for their antimicrobial activity. For instance, novel 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives exhibited favorable antimicrobial effects, hinting at the potential for related compounds to serve as effective antimicrobial agents (Sawant, 2013).

Anticancer Activity

The search for new anticancer drugs is an ongoing challenge in medicinal chemistry. Compounds with structural similarities to this compound have been synthesized and evaluated for their anticancer activity. One study synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and revealed their in vitro anticancer and antibacterial activity, showing promise for similar compounds in cancer therapy (Berest et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-12-2-5-14(10-16(12)21)23-17(28)11-27-19(30)18(29)26-9-8-25(20(26)24-27)15-6-3-13(22)4-7-15/h2-7,10H,8-9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUZPGYVUSCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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